molecular formula C12H12N2O5S B11840181 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B11840181
M. Wt: 296.30 g/mol
InChI Key: GIEVUYHEWJNZMN-UHFFFAOYSA-N
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Description

Product Overview 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid is a high-purity quinoline derivative intended for research and development purposes. With the CAS registry number 21626-54-0, this compound has a molecular formula of C 12 H 12 N 2 O 5 S and a molecular weight of 296.30 g/mol . Its structure integrates a quinoline core functionalized with carboxylic acid, hydroxy, and dimethylsulfamoyl groups, making it a valuable intermediate for synthetic and medicinal chemistry applications. Research Applications and Value This compound serves as a versatile building block in organic synthesis. The 4-hydroxyquinoline-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . The addition of a dimethylsulfamoyl group at the 6-position is a significant structural modification that can enhance solubility and influence molecular interactions with biological targets. Researchers can utilize this chemical to develop novel compounds for various investigative pathways, including potential enzyme inhibition and the synthesis of more complex molecular architectures. The sulfonamide functional group, in particular, is commonly explored for its ability to act as a key pharmacophore in drug discovery efforts. Handling and Safety This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information. Specific hazard statements are not fully classified in the available sources, and users are responsible for conducting their own safety assessments .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2O5S

Molecular Weight

296.30 g/mol

IUPAC Name

6-(dimethylsulfamoyl)-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H12N2O5S/c1-14(2)20(18,19)7-3-4-10-8(5-7)11(15)9(6-13-10)12(16)17/h3-6H,1-2H3,(H,13,15)(H,16,17)

InChI Key

GIEVUYHEWJNZMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and minimize waste. The choice of solvents, reagents, and catalysts is crucial to achieving high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of the carboxylic acid group produces an alcohol .

Scientific Research Applications

Chemical Properties and Structure

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid is characterized by its unique structure, which includes a quinoline moiety substituted with a sulfamoyl group. Its chemical formula is C10H10N2O4SC_{10}H_{10}N_2O_4S, and it has been identified with the CAS number 1374849-80-5. The structure contributes to its biological properties, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that derivatives of quinoline-4-carboxylic acids, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds based on this structure have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential use as antibacterial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study assessing the cytotoxicity of quinoline derivatives found that certain compounds exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects . Additionally, the compound's ability to inhibit specific cancer cell lines suggests its potential as a lead compound in anticancer drug development.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A comprehensive study evaluated several quinoline derivatives for their antimicrobial activity. The results indicated that this compound showed promising results against Mycobacterium smegmatis, suggesting its potential role as an antituberculosis agent .
  • Anticancer Studies : In vitro studies demonstrated that quinoline derivatives could inhibit the growth of various cancer cell lines, including colon adenocarcinoma cells. The findings highlighted the compound's potential as a selective anticancer agent, warranting further investigation into its mechanism of action and efficacy in vivo .

Potential Therapeutic Applications

Given its diverse biological activities, this compound may find applications in:

  • Antibacterial Treatments : As a lead compound for developing new antibiotics targeting resistant bacterial strains.
  • Cancer Therapy : As a candidate for formulating drugs aimed at specific cancer types, leveraging its selective toxicity.
  • Combination Therapies : Its unique mechanism may complement existing treatments, enhancing efficacy while reducing side effects.

Mechanism of Action

The mechanism of action of 6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

6-[(4-Fluorophenyl)(methyl)amino]sulfonyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Structure: Features a bulkier [(4-fluorophenyl)(methyl)amino]sulfonyl group at position 5.
  • The electron-withdrawing fluorine atom may enhance binding to hydrophobic enzyme pockets .
  • Applications : Likely optimized for targeting bacterial enzymes (e.g., DNA gyrase) with improved selectivity .
6-{[Ethyl(2-methylprop-2-enyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Structure : Contains a branched ethyl and 2-methylprop-2-enyl sulfamoyl group.
  • Impact : The bulky substituents may hinder metabolic degradation, extending half-life. However, steric effects could reduce binding affinity to target proteins .
  • Applications: Potential use in prolonged-release formulations or against resistant bacterial strains .
4-Hydroxy-6-nitroquinoline-3-carboxylic Acid
  • Structure : Substitutes the sulfamoyl group with a nitro group at position 6.
  • Impact : The nitro group is strongly electron-withdrawing, increasing the acidity of the hydroxy and carboxylic acid groups. This enhances reactivity in nucleophilic substitution reactions .
  • Applications : Primarily used as an intermediate in dye synthesis or protease inhibitors .

Core Scaffold Modifications

(E)-3-[(2,5-Dichloro-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxo-1,2-dihydroquinoline-6-carboxylic Acid
  • Structure: Incorporates a diazenyl group at position 3 and a 2-oxo-1,2-dihydroquinoline core.
  • Impact: The diazenyl group introduces conjugation, altering UV-Vis absorption properties.
  • Applications : Suitable as a chromophore in biochemical assays or photosensitizers .
6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (Norfloxacin Related Compound K)
  • Structure: Fluorine at position 6, piperazinyl at position 7, and a 4-oxo-1,4-dihydroquinoline core.
  • Impact : The fluorine atom enhances antibacterial potency by stabilizing drug-enzyme interactions. The piperazine group improves solubility and pharmacokinetics .
  • Applications: Antibacterial agent targeting DNA gyrase, analogous to fluoroquinolones .

Key Comparative Data

Compound Name Substituent at Position 6 Core Structure Key Properties Potential Applications
Target Compound N,N-Dimethylsulfamoyl 4-Hydroxyquinoline-3-carboxylic acid Moderate solubility, metabolic stability Antimicrobial, anticancer agents
6-[(4-Fluorophenyl)(methyl)amino]sulfonyl (4-Fluorophenyl)(methyl)amino 4-Oxo-1,4-dihydroquinoline High lipophilicity, selectivity Targeted enzyme inhibition
6-Fluoro-1-methyl-4-oxo-7-piperazinyl Fluorine, piperazinyl 4-Oxo-1,4-dihydroquinoline Enhanced potency, solubility Broad-spectrum antibiotics
4-Hydroxy-6-nitroquinoline-3-carboxylic Nitro 4-Hydroxyquinoline High reactivity, acidity Dye intermediates, inhibitors

Research Findings and Implications

  • Synthesis: The target compound is synthesized via sulfamoylation of 4-hydroxyquinoline-3-carboxylic acid, which is prepared through cyclization and hydrolysis steps .
  • Biological Activity: Dimethylsulfamoyl derivatives exhibit moderate antimicrobial activity compared to fluoroquinolones (e.g., Norfloxacin analogs) but with reduced cytotoxicity .
  • Structure-Activity Relationship (SAR) :
    • Electron-withdrawing groups (e.g., sulfamoyl, nitro) at position 6 enhance stability and enzyme binding.
    • Bulky substituents improve metabolic resistance but may reduce bioavailability .

Biological Activity

6-(N,N-Dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid (CAS Number: 1374849-80-5) is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its cytotoxicity and antimicrobial properties.

Chemical Structure

The chemical structure of this compound is represented as follows:

C12H12N2O5S\text{C}_{12}\text{H}_{12}\text{N}_2\text{O}_5\text{S}

This compound features a quinoline core with a sulfamoyl group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-hydroxyquinoline derivatives with dimethylsulfamoyl chloride. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions .

Anticancer Activity

Recent studies have indicated that derivatives of 4-hydroxyquinoline, including this compound, exhibit selective cytotoxicity against cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis in resistant colon adenocarcinoma cell lines while sparing normal fibroblasts . The mechanism appears to involve the disruption of cellular metabolism and induction of oxidative stress.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. In a comparative study, it was found that certain derivatives possess significant antibacterial effects, particularly against Gram-positive bacteria . The structure-activity relationship (SAR) analysis highlighted that modifications at the carboxylic acid position could enhance antimicrobial efficacy.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of several derivatives on doxorubicin-sensitive and -resistant colon adenocarcinoma cell lines. Results indicated that some derivatives exhibited a higher selectivity towards resistant cells compared to normal human fibroblasts, suggesting potential for targeted cancer therapy .
  • Antibacterial Activity : A series of experiments assessed the antibacterial properties using disc diffusion methods against E. coli and Staphylococcus aureus. The results demonstrated that compounds derived from this compound had inhibition zones comparable to standard antibiotics .

Data Tables

Activity Type Tested Compounds IC50/EC50 (µM) Selectivity Index
CytotoxicityThis compound45>10 (normal cells)
AntibacterialVarious derivatives30-70-
AntifungalSelected derivatives25-

Q & A

Q. What synthetic strategies are effective for preparing 6-(N,N-dimethylsulfamoyl)-4-hydroxyquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with halogenated quinoline precursors. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS: 70458-93-4) can be modified via sulfamoylation using dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM). Hydrolysis of the ester group with NaOH/MeOH yields the carboxylic acid . Key Parameters :
StepReagents/ConditionsYield
SulfamoylationDimethylsulfamoyl chloride, TEA, DCM, 0–25°C~65–75%
Ester Hydrolysis10% NaOH, MeOH, reflux, 4–6 h85–90%
Optimization requires controlling steric hindrance at the quinoline C6 position and avoiding over-sulfonation.

Q. How can the purity and structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of HPLC (C18 column, 0.1% TFA in H2O/MeOH gradient) and LC-MS to confirm molecular weight ([M+H]+ expected at ~338.3 Da). 1H/13C NMR should confirm the dimethylsulfamoyl group (δ ~2.8 ppm for N(CH3)2) and hydroxyquinoline protons (δ ~8.1–8.5 ppm for aromatic protons). FTIR can verify the carboxylic acid (broad peak ~2500–3000 cm⁻¹ for -OH, ~1700 cm⁻¹ for C=O) .

Q. What are the stability considerations for storage and handling of this compound?

  • Methodological Answer : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the sulfamoyl group or oxidation of the hydroxyquinoline moiety. Avoid exposure to moisture and strong acids/bases. For handling, use PPE (nitrile gloves, lab coat) and conduct reactions in a fume hood due to potential dust inhalation hazards .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity or reactivity of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311G++(d,p)) to map electron density at the sulfamoyl and carboxylic acid groups, which influence hydrogen bonding and electrostatic interactions. Molecular docking (AutoDock Vina) against targets like DNA gyrase (for antimicrobial studies) or kinase domains (anticancer applications) can predict binding affinities. Validate with experimental IC50 assays .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer : Systematically vary assay conditions:
  • Test against Gram-negative vs. Gram-positive bacteria (e.g., E. coli vs. S. aureus) using broth microdilution (CLSI guidelines).
  • Compare cytotoxicity (MTT assay) in cancer vs. normal cell lines (e.g., HeLa vs. HEK293) to assess selectivity.
  • Use chemoinformatics tools (e.g., Schrödinger’s QikProp) to correlate lipophilicity (cLogP) with membrane permeability discrepancies .

Q. How can the compound’s photophysical properties be leveraged for mechanistic studies in catalysis or bioimaging?

  • Methodological Answer : Characterize UV-Vis absorption (λmax ~320–350 nm for quinoline derivatives) and fluorescence emission (λem ~450 nm) in solvents of varying polarity. Use time-resolved fluorescence to study excited-state interactions with metal ions or biomolecules. For catalytic applications, evaluate its role as a photosensitizer in singlet oxygen generation (e.g., using DPBF as a trap) .

Q. What strategies mitigate interference from the carboxylic acid group in sulfamoyl-directed functionalization?

  • Methodological Answer : Protect the carboxylic acid as a methyl or tert-butyl ester using H2SO4/MeOH or Boc2O prior to sulfamoylation. Post-functionalization, deprotect with TFA/H2O (for tert-butyl) or LiOH/THF (for methyl esters). Monitor reaction progress via TLC (silica, 5% MeOH/DCM) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer : Conduct solubility screening in buffered solutions (pH 2–10) and organic solvents (DMSO, DMF, EtOAc). Use dynamic light scattering (DLS) to detect aggregation. For example, the carboxylic acid group enhances solubility in alkaline buffers (pH >7), while the sulfamoyl group contributes to DMSO miscibility. Conflicting data may arise from polymorphic forms—characterize via PXRD .

Methodological Framework

Guiding Principle: Link research to a conceptual framework , such as the structure-activity relationship (SAR) of quinolines in antimicrobial resistance or the electronic effects of sulfonamide groups on bioactivity .

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